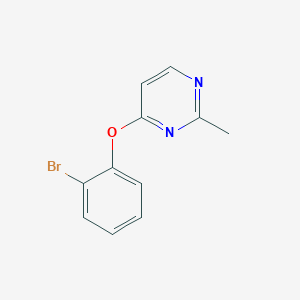
4-(2-Bromophenoxy)-2-methylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Bromophenoxy)-2-methylpyrimidine is a chemical compound with the molecular formula C12H10BrN3O. It is commonly referred to as BIPM and is used in scientific research for various purposes.
Mécanisme D'action
The mechanism of action of BIPM is not fully understood, but it is believed to act by inhibiting certain enzymes and proteins involved in cellular processes. It has been shown to inhibit the activity of certain kinases, which are involved in the regulation of cell growth and division. BIPM has also been shown to inhibit the activity of certain phosphatases, which are involved in the regulation of cellular signaling pathways.
Biochemical and Physiological Effects:
BIPM has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit cell proliferation and migration, which are important processes in cancer progression. BIPM has been shown to affect the expression of certain genes involved in cellular processes, such as cell cycle regulation and DNA repair.
Avantages Et Limitations Des Expériences En Laboratoire
BIPM has several advantages for lab experiments, such as its high purity and stability. It is also relatively easy to synthesize and can be obtained in large quantities. However, BIPM has some limitations, such as its limited solubility in water and some organic solvents. It can also be toxic to cells at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of BIPM. One area of research is the development of new drugs based on BIPM. Researchers are investigating the use of BIPM derivatives as potential anticancer agents. Another area of research is the study of the mechanism of action of BIPM. Researchers are investigating the role of BIPM in the regulation of cellular signaling pathways and the interaction of BIPM with specific enzymes and proteins. Additionally, researchers are exploring the use of BIPM in combination with other drugs or therapies to enhance its anticancer activity.
Méthodes De Synthèse
The synthesis of BIPM involves the reaction of 2-bromoanisole with 2-methylpyrimidine-4,6-diol in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of BIPM. The yield of the reaction can be improved by optimizing the reaction conditions, such as the choice of solvent, temperature, and reaction time.
Applications De Recherche Scientifique
BIPM has been used in scientific research for various purposes, such as in the development of new drugs and the study of biological processes. It has been shown to have antitumor activity, and researchers have used BIPM to develop new drugs for the treatment of cancer. BIPM has also been used to study the mechanism of action of certain enzymes and proteins, as well as to investigate the role of certain signaling pathways in cellular processes.
Propriétés
IUPAC Name |
4-(2-bromophenoxy)-2-methylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c1-8-13-7-6-11(14-8)15-10-5-3-2-4-9(10)12/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLBNNAOAAAWVML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(5-Ethylisoxazol-3-yl)carbonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B7560630.png)

![{4-[Bis(4-fluorophenyl)methyl]piperazino}(4-chlorophenyl)methanone](/img/structure/B7560656.png)
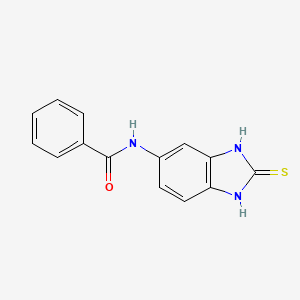
![N~1~-[1-(3-chlorophenyl)-5-methyl-1H-pyrazol-3-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B7560660.png)

![3-[(2,2-Dimethyl-3-oxopiperazin-1-yl)methyl]thiophene-2-carboxylic acid](/img/structure/B7560669.png)
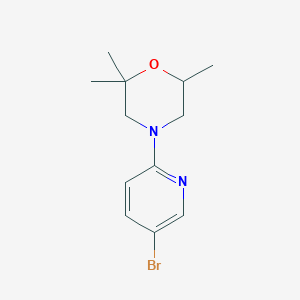
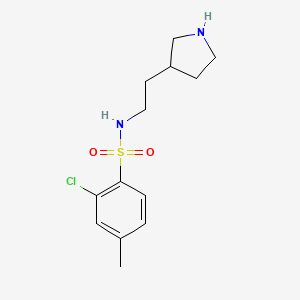
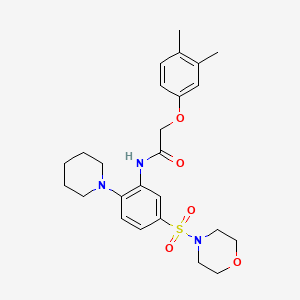
![[4-(Aminomethyl)piperidin-1-yl]-(4-ethoxyphenyl)methanone](/img/structure/B7560690.png)
![N-[(4-bromothiophen-2-yl)methyl]-N-methyl-1-(oxan-3-yl)methanamine](/img/structure/B7560692.png)
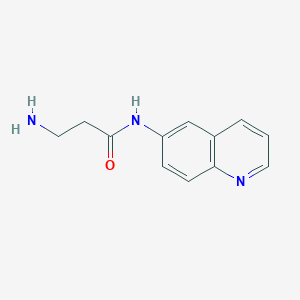
![1-[3-(1-Adamantyl)-1,2,4-oxadiazol-5-yl]propan-2-amine](/img/structure/B7560701.png)